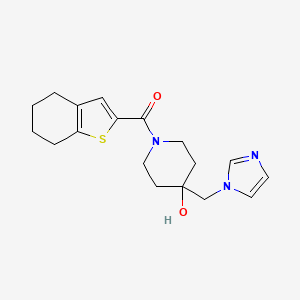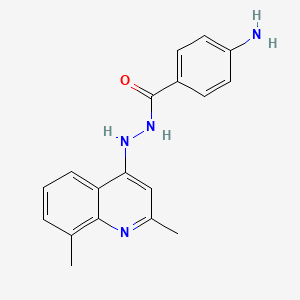![molecular formula C19H29N3O B5951984 N-cyclohexyl-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B5951984.png)
N-cyclohexyl-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a cyclohexyl group, a 2-methylphenyl group, and a piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide typically involves the reaction of cyclohexylamine with 2-(4-(2-methylphenyl)piperazin-1-yl)acetyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
N-cyclohexyl-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Aplicaciones Científicas De Investigación
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a chemical reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neurological functions.
Comparación Con Compuestos Similares
Similar Compounds
- N-cyclohexyl-2-[4-(4-methylphenyl)piperazin-1-yl]acetamide
- N-cyclohexyl-2-[4-(2-methylbenzyl)piperazin-1-yl]acetamide
Uniqueness
N-cyclohexyl-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide is unique due to its specific structural features, such as the presence of a 2-methylphenyl group and a cyclohexyl group. These structural elements contribute to its distinct chemical and biological properties, differentiating it from other similar compounds.
Propiedades
IUPAC Name |
N-cyclohexyl-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c1-16-7-5-6-10-18(16)22-13-11-21(12-14-22)15-19(23)20-17-8-3-2-4-9-17/h5-7,10,17H,2-4,8-9,11-15H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYAJDMFISYYQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4aS,8aS)-2-(2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline](/img/structure/B5951903.png)
![3-benzyl-7-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride](/img/structure/B5951915.png)
![1-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)-4-[(dimethylamino)methyl]-4-azepanol](/img/structure/B5951917.png)
![(3R*,4R*)-1-[3-(1H-1,2,3-benzotriazol-1-yl)propanoyl]-3,4-dimethylpyrrolidin-3-ol](/img/structure/B5951925.png)
![2-allyl-9-[4-(methylsulfonyl)benzyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5951930.png)

![(4aS*,8aR*)-6-[2-(dimethylamino)-5,6-dimethylpyrimidin-4-yl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5951943.png)
![1-(2,3-dihydro-1H-inden-2-yl)-3-[2-(methylthio)ethyl]-5-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5951957.png)
![N-{4-[2-(1-azepanyl)-1-methyl-2-oxoethoxy]phenyl}-N-methylmethanesulfonamide](/img/structure/B5951965.png)
![N-[(2-ethoxy-3-methoxyphenyl)methyl]-1-phenylethanamine;hydrochloride](/img/structure/B5951980.png)
![2-{[2-(cyclopentylamino)-2-oxoethyl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B5951988.png)

![5-[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5951995.png)
![9-(2,3-dihydro-1H-inden-5-ylcarbonyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5951999.png)
